molecular formula C10H8N2O2 B6161976 4-cyano-3-formyl-N-methylbenzamide CAS No. 1289162-36-2

4-cyano-3-formyl-N-methylbenzamide

Cat. No. B6161976
CAS RN: 1289162-36-2
M. Wt: 188.2
InChI Key:
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Description

4-cyano-3-formyl-N-methylbenzamide, also known as 4-CN-F-NMB, is an important organic compound used in a variety of scientific research applications. It is a crystalline solid that is highly soluble in water, ethanol, and dimethyl sulfoxide. 4-CN-F-NMB is a derivative of benzamide, and its chemical structure consists of a benzene ring with a cyano group, a formyl group, and an N-methyl group attached to it. This compound has been used in a wide range of research applications due to its unique properties, such as its high solubility and low toxicity.

Scientific Research Applications

4-cyano-3-formyl-N-methylbenzamide has been used in a variety of scientific research applications. It is used as a reactant in the synthesis of various compounds, such as 4-cyano-3-formyl-N-methylbenzamide-2-carboxylic acid, 4-cyano-3-formyl-N-methylbenzamide-2-methyl ester, and 4-cyano-3-formyl-N-methylbenzamide-2-thioester. It is also used as a reactant in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug celecoxib and the antidepressant drug fluoxetine. In addition, 4-cyano-3-formyl-N-methylbenzamide has been used in the synthesis of various fluorescent dyes, such as fluorescein and rhodamine.

Mechanism of Action

The mechanism of action of 4-cyano-3-formyl-N-methylbenzamide is not yet fully understood. However, it is believed that the cyano group of 4-cyano-3-formyl-N-methylbenzamide is responsible for its reactivity. The cyano group is known to be a strong electron-withdrawing group, and it has been suggested that this group is responsible for the reactivity of 4-cyano-3-formyl-N-methylbenzamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-cyano-3-formyl-N-methylbenzamide are not yet fully understood. However, it is known that 4-cyano-3-formyl-N-methylbenzamide is not toxic when used in laboratory experiments. In addition, 4-cyano-3-formyl-N-methylbenzamide has been shown to have some anti-inflammatory properties in animal studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-cyano-3-formyl-N-methylbenzamide in laboratory experiments is its high solubility in a variety of solvents. This makes it easy to use in various reactions. In addition, 4-cyano-3-formyl-N-methylbenzamide is not toxic, which makes it safer to use in laboratory experiments. The main limitation of 4-cyano-3-formyl-N-methylbenzamide is its reactivity, which can make it difficult to control the reaction.

Future Directions

There are several potential future directions for research into 4-cyano-3-formyl-N-methylbenzamide. One potential direction is to further study the biochemical and physiological effects of 4-cyano-3-formyl-N-methylbenzamide. Another potential direction is to develop more efficient methods for the synthesis of 4-cyano-3-formyl-N-methylbenzamide. Finally, further research could be done to explore the potential applications of 4-cyano-3-formyl-N-methylbenzamide in the pharmaceutical industry.

Synthesis Methods

4-cyano-3-formyl-N-methylbenzamide can be synthesized by a variety of methods. The most commonly used method is a reaction between 4-cyanobenzaldehyde and N-methylbenzamide in aqueous ethanol. This reaction produces 4-cyano-3-formyl-N-methylbenzamide in high yield. Other methods include the reaction of 4-cyanobenzyl bromide and N-methylbenzamide in dimethyl sulfoxide, the reaction of 4-cyanobenzyl chloride and N-methylbenzamide in dimethyl sulfoxide, and the reaction of 4-cyanobenzyl bromide and N-methylbenzamide in aqueous ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-cyano-3-formyl-N-methylbenzamide involves the reaction of N-methylanthranilic acid with acetic anhydride to form N-methyl-3-acetylanthranilic acid, which is then reacted with phosphorus pentachloride to form N-methyl-3-chloroanthranilic acid. This compound is then reacted with potassium cyanide to form 4-cyano-N-methyl-3-chlorobenzamide, which is finally reacted with formic acid to form 4-cyano-3-formyl-N-methylbenzamide.", "Starting Materials": [ "N-methylanthranilic acid", "acetic anhydride", "phosphorus pentachloride", "potassium cyanide", "formic acid" ], "Reaction": [ "N-methylanthranilic acid + acetic anhydride → N-methyl-3-acetylanthranilic acid", "N-methyl-3-acetylanthranilic acid + phosphorus pentachloride → N-methyl-3-chloroanthranilic acid", "N-methyl-3-chloroanthranilic acid + potassium cyanide → 4-cyano-N-methyl-3-chlorobenzamide", "4-cyano-N-methyl-3-chlorobenzamide + formic acid → 4-cyano-3-formyl-N-methylbenzamide" ] }

CAS RN

1289162-36-2

Molecular Formula

C10H8N2O2

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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